molecular formula C12H18Si B092903 Trimethyl-(4-prop-1-en-2-ylphenyl)silane CAS No. 17920-24-0

Trimethyl-(4-prop-1-en-2-ylphenyl)silane

Cat. No. B092903
CAS RN: 17920-24-0
M. Wt: 190.36 g/mol
InChI Key: IFMXBBNZFOAHBB-UHFFFAOYSA-N
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Description

Trimethyl-(4-prop-1-en-2-ylphenyl)silane is a chemical compound that has been extensively studied for its potential use in various scientific research applications. This compound is also known as TMSPP and is a silane-based derivative of biphenyl. The unique chemical properties of TMSPP make it a valuable tool for researchers studying various fields, including biochemistry, physiology, and materials science.

Mechanism Of Action

The mechanism of action of TMSPP is not well understood, but it is believed to involve the interaction of the TMSPP molecule with the target biomolecule. TMSPP is known to bind to hydrophobic regions of proteins, which can affect the protein's structure and function. This property makes TMSPP a valuable tool for studying protein-protein interactions and protein-ligand binding.

Biochemical And Physiological Effects

TMSPP has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that TMSPP can inhibit the activity of certain enzymes, including acetylcholinesterase and monoamine oxidase. TMSPP has also been shown to have antioxidant properties and can protect cells from oxidative stress.

Advantages And Limitations For Lab Experiments

One of the main advantages of using TMSPP in lab experiments is its fluorescent properties, which allow researchers to study the structure and function of biomolecules in real-time. TMSPP is also relatively easy to synthesize and is stable under a wide range of conditions. However, one limitation of using TMSPP is that it can be toxic to cells at high concentrations. Therefore, researchers must be careful when using TMSPP in cell-based assays.

Future Directions

There are many potential future directions for research involving TMSPP. One area of interest is the development of new fluorescent probes based on TMSPP. Researchers are also exploring the use of TMSPP in drug discovery and the study of protein-ligand interactions. Additionally, TMSPP has potential applications in materials science, including the development of new sensors and nanomaterials.
In conclusion, TMSPP is a valuable tool for scientific research due to its unique chemical properties. This compound has a wide range of applications, including fluorescence spectroscopy, drug discovery, and materials science. As researchers continue to explore the potential of TMSPP, new discoveries and applications are likely to emerge.

Scientific Research Applications

TMSPP has been widely used in scientific research due to its unique chemical properties. One of the most significant applications of TMSPP is in the field of fluorescence spectroscopy. TMSPP is a fluorescent molecule that emits light in the blue region of the spectrum when excited with ultraviolet light. This property makes TMSPP an excellent tool for studying the structure and function of biomolecules, including proteins and nucleic acids.

properties

CAS RN

17920-24-0

Product Name

Trimethyl-(4-prop-1-en-2-ylphenyl)silane

Molecular Formula

C12H18Si

Molecular Weight

190.36 g/mol

IUPAC Name

trimethyl-(4-prop-1-en-2-ylphenyl)silane

InChI

InChI=1S/C12H18Si/c1-10(2)11-6-8-12(9-7-11)13(3,4)5/h6-9H,1H2,2-5H3

InChI Key

IFMXBBNZFOAHBB-UHFFFAOYSA-N

SMILES

CC(=C)C1=CC=C(C=C1)[Si](C)(C)C

Canonical SMILES

CC(=C)C1=CC=C(C=C1)[Si](C)(C)C

Other CAS RN

17920-24-0

synonyms

p-Isopropenylphenyltrimethylsilane

Origin of Product

United States

Synthesis routes and methods

Procedure details

Placing 2 g (83 mmol) of dry magnesium into a 250 mL flask equipped with a condenser, a dropping funnel and a magnetic stirrer, the reaction was carried out in a nitrogen atmosphere. The magnesium was initially activated by adding 1 mL of p-chloro-methylstyrene (Aldrich, Germany) with 0.5 g iodine in 5 mL THF at 50° C. for a period of 30 minutes. Into the mixture a solution of 11 g (72 mmol) of p-chloro-α-methylstyrene in 50 mL THF was dropped over a period of 12 hours under reflux. The reaction mixture was cooled to 40° C., then 7.8 g (72 mmol) of chlorotrimethylsilane (Fluka, Japan) in 30 mL of THF were added dropwise and reacted for 24 hours. After the reaction was completed, a large amount of water was added and the reaction mixture was extracted with ether. The ether layer was dried over magnesium sulfate, and distilled under reduced pressure, bp 66°-67° C./2 mmHg. Yield, 56%. The colorless liquid crude product was purified by column chromatography, which was performed on silica gel using n-hexane as an eluent. The product was identified by IR and 1H-NMR spectroscopy.
Quantity
2 g
Type
reactant
Reaction Step One
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0 (± 1) mol
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0 (± 1) mol
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reactant
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1 mL
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0.5 g
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5 mL
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solvent
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11 g
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reactant
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50 mL
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7.8 g
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30 mL
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solvent
Reaction Step Six

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